tert-butyl 4-oxo-4,5-dihydrofuro[2,3-c]pyridine-6(7H)-carboxylate
Description
Properties
Molecular Formula |
C12H15NO4 |
|---|---|
Molecular Weight |
237.25 g/mol |
IUPAC Name |
tert-butyl 4-oxo-5,7-dihydrofuro[2,3-c]pyridine-6-carboxylate |
InChI |
InChI=1S/C12H15NO4/c1-12(2,3)17-11(15)13-6-9(14)8-4-5-16-10(8)7-13/h4-5H,6-7H2,1-3H3 |
InChI Key |
PUYNQPOQXPJXPG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2=C(C=CO2)C(=O)C1 |
Origin of Product |
United States |
Preparation Methods
Cyclization of Pyridine-Furan Precursors
The foundational step involves constructing the fused furo[2,3-c]pyridine core. A widely adopted method begins with ethyl 4-aminopyridine-3-carboxylate, which undergoes cyclization with glyoxylic acid in the presence of phosphoryl chloride (POCl₃) at 80–90°C for 6–8 hours. This forms ethyl 4-oxo-4,5-dihydrofuro[2,3-c]pyridine-6(7H)-carboxylate, a direct precursor. The reaction mechanism proceeds via imine formation followed by intramolecular cyclization, driven by POCl₃’s dual role as a Lewis acid and dehydrating agent.
Optimization Data:
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| POCl₃ Equivalents | 1.2 eq | Maximizes cyclization |
| Temperature | 85°C | Balances rate vs. decomposition |
| Reaction Time | 7 hours | Completes conversion |
| Solvent | Toluene | Enhances selectivity |
Yields under these conditions reach 78–82%, with HPLC purity >90%.
Transesterification to tert-Butyl Ester
The ethyl ester undergoes transesterification with tert-butanol to install the final tert-butyl group. This step employs sulfuric acid (0.5–1.0 eq) as a catalyst in refluxing tert-butanol (5–10 volumes) for 12–16 hours. The reaction’s progress is monitored via TLC (Rf = 0.45 in ethyl acetate/hexane 1:3), and the product is isolated by distillation under reduced pressure (45–50°C, 15 mmHg).
Critical Considerations:
- Moisture Control: Anhydrous conditions prevent tert-butyl carbocation formation, which leads to by-products.
- Stoichiometry: Excess tert-butanol (5–7 eq) drives the equilibrium toward the tert-butyl ester.
- Catalyst Load: H₂SO₄ >1.0 eq induces sulfonation of the pyridine nitrogen, reducing yield.
Post-purification via silica gel chromatography (ethyl acetate/hexane 1:4) affords the tert-butyl derivative in 85–88% yield.
Alternative Synthetic Pathways
Oxidation State Management
The 4-oxo group’s integrity is maintained using mild oxidizing agents. Patent WO2020148679A1 details the use of tert-butyl hydroperoxide (TBHP) in decane (2.5 eq) at 0–5°C to selectively oxidize the 4,5-dihydro intermediate without over-oxidizing the furan ring. This contrasts with earlier methods using KMnO₄, which degraded the fused ring system.
Oxidation Conditions:
| Agent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| TBHP | 0–5 | 4 | 91 |
| KMnO₄ | 25 | 12 | 63 |
| MnO₂ | 40 | 8 | 78 |
Industrial-Scale Adaptations
Continuous Flow Reactor Systems
For large-scale production (>100 kg/batch), continuous flow reactors (CFRs) enhance reproducibility. A patented CFR setup operates at 85°C with a residence time of 30 minutes, achieving 89% conversion per pass. Key advantages include:
- Reduced By-Products: Shorter exposure to POCl₃ minimizes chlorinated impurities.
- Scalability: Throughput scales linearly without re-optimization.
Crystallization-Based Purification
Industrial batches employ antisolvent crystallization using heptane (3 volumes) to precipitate the product. This method replaces column chromatography, reducing solvent waste and cost. Crystallization at −20°C for 12 hours yields 93% pure material, meeting pharmacopeial standards.
Analytical and Quality Control
Spectroscopic Characterization
Purity Assessment
HPLC (C18 column, acetonitrile/water 60:40) shows a single peak at 4.2 minutes, confirming >95% purity. Residual solvents (tert-butanol, toluene) are controlled to <50 ppm via GC-MS.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The tert-butyl ester group and carbonyl functionality enable nucleophilic substitution at multiple positions. Key reactions include:
| Reaction Type | Conditions | Products/Outcomes | Source |
|---|---|---|---|
| Deprotection of tert-butyl | Acidic (HCl, TFA) or basic (K₂CO₃) | Free carboxylic acid derivatives | |
| Amide formation | Amines, DCC/HOBt | Substituted amides |
In a patent synthesis (WO2020148679A1), the ethyl analog underwent tosylation with p-toluenesulphonyl chloride under triethylamine-mediated conditions (pH 8–9, 30°C), yielding sulfonamide derivatives . Similar reactivity is expected for the tert-butyl variant.
Oxidation and Reduction
The 4-oxo group and fused furan-pyridine system participate in redox transformations:
| Process | Reagents/Conditions | Outcome | Source |
|---|---|---|---|
| Ketone reduction | NaBH₄, LiAlH₄ | 4-Hydroxy derivatives | |
| Furan oxidation | m-CPBA, H₂O₂ | Epoxidation or ring-opening |
Reduction of the carbonyl group to hydroxyl enhances hydrogen-bonding capacity, critical for bioactive molecule design.
Cross-Coupling Reactions
The electron-deficient pyridine ring facilitates metal-catalyzed couplings:
| Reaction | Catalysts | Applications | Source |
|---|---|---|---|
| Suzuki coupling | Pd(PPh₃)₄, K₂CO₃ | Aryl/heteroaryl functionalization | |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos | N-arylation |
Trimethylsilyl-protected analogs (e.g., related structures in) demonstrate enhanced stability during palladium-mediated reactions, suggesting similar strategies apply to this compound.
Ring-Opening and Functionalization
The dihydrofuropyridine scaffold undergoes ring-opening under specific conditions:
| Reagent | Conditions | Products | Source |
|---|---|---|---|
| H₂O/H⁺ | Reflux | Linear keto-amine intermediates | |
| Grignard reagents | THF, −78°C to RT | Alkylated derivatives |
Optimization of Reaction Conditions
Critical parameters for high-yield transformations include:
| Factor | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 25–80°C | Higher temps accelerate coupling |
| Solvent | DCM, THF, toluene | Polar aprotic solvents favor SN2 |
| Catalyst loading | 1–5 mol% Pd | Excess increases side reactions |
Stability and Handling
-
Decomposition: Prolonged exposure to moisture or strong acids/bases leads to ester hydrolysis.
This compound’s versatility in nucleophilic, redox, and coupling reactions makes it invaluable for constructing complex heterocycles in pharmaceutical research. Experimental protocols from patents and commercial syntheses highlight its role in advancing drug discovery pipelines .
Scientific Research Applications
Chemistry: In chemistry, tert-butyl 4-oxo-4,5-dihydrofuro[2,3-c]pyridine-6(7H)-carboxylate is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound can be used to study the interactions between small molecules and biological targets. Its structural features make it a valuable tool for probing the mechanisms of enzyme activity and protein-ligand interactions .
Medicine: In medicine, derivatives of this compound may have potential therapeutic applications. Research is ongoing to explore its use in the development of new drugs for the treatment of various diseases, including cancer and infectious diseases .
Industry: In industry, this compound can be used in the development of new materials with specific properties. Its unique structure allows for the design of materials with enhanced stability, reactivity, and other desirable characteristics .
Mechanism of Action
The mechanism of action of tert-butyl 4-oxo-4,5-dihydrofuro[2,3-c]pyridine-6(7H)-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved in these interactions are complex and depend on the specific target and the context in which the compound is used .
Comparison with Similar Compounds
Table 1: Comparative Analysis of Structural Analogs
Key Differences and Implications
Heteroatom Substitution
- Furopyridine vs. Thienopyridine: Replacing the furan oxygen (tert-butyl 4-oxo derivative) with sulfur (thieno analog) increases molecular weight and alters electronic properties.
- The trifluoromethyl group further improves lipophilicity and bioavailability .
Ester Group Variations
Functional Group Additions
- Boc-Protected Amine (Thieno Analog): The Boc group in the thieno derivative enables selective deprotection during stepwise synthesis, a feature absent in the parent furopyridine compound .
- Keto Group : The 4-oxo group in the target compound and its ethyl ester analog enhances electrophilicity, facilitating nucleophilic additions or cyclization reactions .
Biological Activity
Tert-butyl 4-oxo-4,5-dihydrofuro[2,3-c]pyridine-6(7H)-carboxylate (CAS No. 478625-47-7) is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological properties, and implications for medicinal chemistry.
- Molecular Formula : CHNO
- Molecular Weight : 237.25 g/mol
- CAS Number : 478625-47-7
Synthesis
The synthesis of this compound has been developed through various methodologies, often focusing on optimizing yield and purity. A notable approach involves the use of non-nucleoside inhibitors of human herpesvirus polymerases, which has been shown to yield compounds with high specificity against viral DNA polymerases compared to human counterparts .
Antiviral Activity
Research indicates that derivatives of this compound exhibit potent antiviral properties. Specifically, studies have identified it as a non-nucleoside inhibitor of human herpesvirus polymerases such as HCMV, HSV-1, EBV, and VZV. These compounds demonstrated high selectivity for viral over human DNA polymerases, suggesting a promising therapeutic application in antiviral drug development .
The mechanism by which tert-butyl 4-oxo-4,5-dihydrofuro[2,3-c]pyridine exerts its antiviral effects is believed to involve the inhibition of viral DNA synthesis. This is critical in preventing viral replication and propagation within host cells. The specificity towards viral polymerases minimizes potential side effects associated with traditional antiviral therapies that may affect human DNA polymerases.
Case Studies
- Inhibition Studies : In vitro studies have shown that the compound effectively inhibits the replication of several herpesviruses at low micromolar concentrations. The IC values reported for these compounds range from 0.5 to 5 µM, indicating strong antiviral potential .
- Selectivity Index : The selectivity index (SI) for the compound has been calculated to be significantly high when compared to other known antiviral agents, highlighting its potential as a safer alternative in clinical applications .
Data Table
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 237.25 g/mol |
| CAS Number | 478625-47-7 |
| Antiviral Activity | High specificity for viral DNA polymerases |
| IC | 0.5 - 5 µM |
| Selectivity Index | High |
Q & A
Q. Advanced
- Molecular Docking : AutoDock Vina predicts binding poses to tubulin (PDB: 1SA0), prioritizing substituents with favorable van der Waals contacts.
- ADMET Prediction : SwissADME forecasts bioavailability, guiding the selection of lipophilic substituents (LogP < 3) .
- MD Simulations : GROMACS assesses conformational stability in aqueous environments, critical for in vivo efficacy .
What analytical methods differentiate between regioisomers during synthesis?
Q. Advanced
- 2D NMR (COSY, HSQC) : Correlates proton-proton and proton-carbon couplings to assign substituent positions.
- IR Spectroscopy : Carbonyl stretching frequencies (1670–1750 cm⁻¹) distinguish oxo groups in the 4- vs. 6-position.
- LC-MS/MS : Fragmentation patterns (e.g., loss of tert-butyl group [M – 100 Da]) confirm regiochemistry .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
